4-(5-Chloropentanamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.19 g/mol. This compound is known for its broad range of applications in scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 5-chloropentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran (THF)
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophilic groups in biological molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amino, hydroxyl, and thiol groups in proteins and enzymes. This reaction leads to the formation of covalent bonds, resulting in the modification or inhibition of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog with similar reactivity but lacking the chloropentanamido group.
4-(5-Chloropentanamido)benzenesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
4-(5-Chloropentanamido)benzenesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate group.
Uniqueness
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride is unique due to the presence of both the chloropentanamido and sulfonyl chloride groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, including organic synthesis, biological studies, and industrial processes .
Properties
IUPAC Name |
4-(5-chloropentanoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-8-2-1-3-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,1-3,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWUQUHDCHPGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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